4-methyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
Description
This compound is a benzamide derivative featuring a pyridazine core linked to a 3,4,5-trimethylpyrazole moiety via an aminophenyl group. The trimethyl substitution on the pyrazole likely enhances hydrophobic interactions in binding pockets, while the benzamide group contributes to hydrogen bonding and solubility. Although direct pharmacological data for this compound are absent in the provided evidence, structural analogs and synthesis methods offer insights into its properties.
Properties
IUPAC Name |
4-methyl-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O/c1-15-5-7-19(8-6-15)24(31)26-21-11-9-20(10-12-21)25-22-13-14-23(28-27-22)30-18(4)16(2)17(3)29-30/h5-14H,1-4H3,(H,25,27)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAJGRYLNQTNLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Their Features
The following table summarizes key structural and functional differences between the target compound and related molecules:
*Estimated based on structural analogs.
Key Structural Differences and Implications
Core Scaffold: The target compound uses a pyridazine-pyrazole core, distinct from imatinib’s pyrimidine-piperazine or Example 53’s pyrazolopyrimidine. Pyridazine’s electron-deficient nature may alter binding kinetics compared to pyrimidine-based inhibitors .
Substituent Effects :
- The 4-methylbenzamide group in the target compound contrasts with imatinib’s 4-methylpiperazine, suggesting differences in solubility and off-target effects. Piperazine groups often improve solubility but may increase promiscuity .
- Compared to the sulfamoyl-acetamide analog (), the target’s benzamide lacks a sulfonamide group, which could reduce metabolic stability but improve membrane permeability .
Molecular Weight and Drug-Likeness :
- The target compound’s estimated molecular weight (~470–500) positions it within the acceptable range for oral bioavailability, unlike Example 53 (589.1), which may face absorption challenges due to higher mass .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
